molecular formula C6H15BrO3Si B1329998 (3-Bromopropyl)trimethoxysilane CAS No. 51826-90-5

(3-Bromopropyl)trimethoxysilane

Cat. No. B1329998
CAS RN: 51826-90-5
M. Wt: 243.17 g/mol
InChI Key: GLISZRPOUBOZDL-UHFFFAOYSA-N
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Description

(3-Bromopropyl)trimethoxysilane is a compound that serves as a versatile intermediate in the synthesis of various organosilicon compounds. It is characterized by the presence of a bromopropyl group attached to a silicon atom, which is further connected to three methoxy groups. This structure allows it to undergo reactions that can incorporate silicon into organic molecules, making it valuable in materials science, particularly in the creation of hybrid organic-inorganic materials.

Synthesis Analysis

The synthesis of compounds related to (3-Bromopropyl)trimethoxysilane often involves the use of bromoalkanes and organosilicon precursors. For instance, the synthesis of 3-bromo-2-trimethylsilyl-1-propene is achieved by reacting various electrophiles with a zinc-mediated process, leading to functionalized vinylsilanes . Similarly, the synthesis of [(3-13C)-3-aminopropyl]triethoxysilane from (1-13C)acrylonitrile demonstrates the use of bromoalkanes and cyanide sources to introduce the silicon-containing group .

Molecular Structure Analysis

The molecular structure of (3-Bromopropyl)trimethoxysilane and related compounds is crucial for their reactivity and the properties of the materials they are used to create. For example, the structure of 3-dodecyloxy-2-hydroxypropyl trimethyl ammonium bromide, although not the same, shares a similar bromoalkyl-silane motif and is determined by single-crystal X-ray diffraction, revealing a double molecular layer arrangement .

Chemical Reactions Analysis

The reactivity of (3-Bromopropyl)trimethoxysilane is exemplified by its ability to undergo various chemical reactions. The bromo group can be displaced in nucleophilic substitution reactions, while the trimethoxysilane group can participate in sol-gel processes, as seen in the synthesis of hybrid membranes . The compound's reactivity is also utilized in the functionalization of surfaces, such as silicon, where it can be grafted onto the surface through reactions with other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromopropyl)trimethoxysilane derivatives are influenced by their molecular structure. For instance, the hybrid membranes synthesized from related compounds exhibit high water adsorption capacity and proton conductivity, which are attributed to the presence of SO3- and silanol groups . The thermal and optical properties of bromo tri-(2,2,4-trimethyl-3-pentanoxy) boron(III) are characterized by techniques such as MALDI-TOF-MS and IR spectroscopy, indicating the stability and electronic structure of the compound . Additionally, the study of polyacrylate-(3-glycidoxypropyl)trimethoxysilane multipolymer/silica hybrids reveals insights into the polymerization dynamics and surface properties, such as activation energy and BET surface area .

Scientific Research Applications

Application 1: Silane-Crosslinked Membranes for Fuel Cells

  • Summary of the Application: (3-Bromopropyl)trimethoxysilane (SiBr) is used as a covalent crosslinker of Polybenzimidazoles (PBI), a type of polymer that is doped with phosphoric acid (PA) and used as electrolytes for medium temperature fuel cells .
  • Methods of Application: The SiBr is used to covalently crosslink the PBI membranes, which helps to stabilize them in the presence of PA. The degree of crosslinking can vary from 1-50% .
  • Results or Outcomes: The crosslinked membranes exhibit greater oxidative stability and lower hydrogen permeability compared to those with a bulk group. Despite the hardening of the polymer matrix of the membranes, their proton conductivity changes insignificantly. It was shown that cross-linked membranes can be used in fuel cells .

Application 2: Functionalization of Magnetite Nanoparticles

  • Summary of the Application: (3-Bromopropyl)trimethoxysilane (BPTS) is used as initiating sites for functionalizing magnetite (Fe3O4) nanoparticles .

Application 3: Fabrication of Polymeric Humidity Sensor

  • Summary of the Application: (3-Bromopropyl)trimethoxysilane (BPTS) is used in attaching a polyelectrolyte to an inorganic alumina substrate during the fabrication of a polymeric humidity sensor .

Application 4: Silane Coupling Agent

  • Summary of the Application: (3-Bromopropyl)trimethoxysilane is popularly used as a silane coupling agent .

Safety And Hazards

(3-Bromopropyl)trimethoxysilane is classified as a skin irritant and serious eye irritant . It is also classified as a combustible liquid . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for (3-Bromopropyl)trimethoxysilane were not found, it has been used in the fabrication of a polymeric humidity sensor , indicating potential for use in sensor technology. Its role in the functionalization of magnetite nanoparticles also suggests potential applications in nanotechnology.

properties

IUPAC Name

3-bromopropyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLISZRPOUBOZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199783
Record name (3-Bromopropyl)trimethoxysilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropyl)trimethoxysilane

CAS RN

51826-90-5
Record name (3-Bromopropyl)trimethoxysilane
Source CAS Common Chemistry
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Record name (3-Bromopropyl)trimethoxysilane
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Record name (3-Bromopropyl)trimethoxysilane
Source EPA DSSTox
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Record name (3-bromopropyl)trimethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
DG Kurth, T Bein - Langmuir, 1993 - ACS Publications
The reactivity of immobilized functional groups in thin layers of (3-aminopropyl) triethoxysilane (APS),(3-mercaptopropyl) trimethoxysilane,(3-bromopropyl) trimethoxysilane, and (8-…
Number of citations: 288 pubs.acs.org
Y Cai, W Li, D Tian, S Shi, X Chen, P Gao… - Angewandte …, 2022 - Wiley Online Library
Herein, we report a new X‐type ligand, ie, organic sulfonium bromide, for high‐efficiency CsPbBr 3 and MAPbBr 3 (MA=methylammonium) perovskite nanocrystals (PNCs). We first …
Number of citations: 15 onlinelibrary.wiley.com
J Amici, MU Kahveci, P Allia, P Tiberto, Y Yagci… - Journal of Materials …, 2012 - Springer
In this article, we described click chemistry methodology for the incorporation of biocompatible polymer chains to Magnetite nanoparticles (NPs). We used a reduction co-precipitation …
Number of citations: 40 link.springer.com
M Wößner, K Ballschmiter - Fresenius' journal of analytical chemistry, 2000 - Springer
The synthesis of a β-cyclodextrin-silica normal-phase (NP)-liquid chromatography (LC) stationary phase is reported. Silica gel was modified with (3-bromopropyl)trimethoxysilane to a 3-…
Number of citations: 12 link.springer.com
RA Frimpong, JZ Hilt - Nanotechnology, 2008 - iopscience.iop.org
… The bromo silane that was used was 3-bromopropyl trimethoxysilane (BPTS). The intelligent polymeric shell consists of NIPAAm crosslinked with poly(ethylene glycol) 400 …
Number of citations: 100 iopscience.iop.org
J Huang, L Zhang, Z Tang, S Wu, B Guo - Composites Science and …, 2018 - Elsevier
Covalently cross-linked elastomers with high elasticity are widely found in daily life and high-tech areas. However, the irreversibility of the crosslinked networks hinders the rubber …
Number of citations: 44 www.sciencedirect.com
R Nechikkattu, SS Park, CS Ha - Microporous and Mesoporous Materials, 2019 - Elsevier
Novel zwitterionic surface modified mesoporous silica nanoparticles (MSNs) were prepared for alendronate release. Phospholipid moieties were generated by the ring-opening reaction …
Number of citations: 18 www.sciencedirect.com
DG Kurth, T Bein - The Journal of Physical Chemistry, 1992 - ACS Publications
Thin films of tetraethoxysilane [TEOS],(3-bromopropyl) trimethoxysilane [BPS], trimethoxyvinylsilane [VS], and 3-(tri-methoxysilyl) propyl methacrylate [TPM] on oxidized aluminum …
Number of citations: 75 pubs.acs.org
M Naushad, T Ahamad, MR Khan - Journal of Molecular Liquids, 2021 - Elsevier
In the present study, we have fabricated novel magnetic ionic liquid based nanocomposites using 1-butylimidazole, (3-bromopropyl)-trimethoxysilane and NiFe 2 O 4 nanoparticles. […
Number of citations: 12 www.sciencedirect.com
X Li, YY Cui, CX Yang - Talanta, 2021 - Elsevier
Microporous organic networks (MONs) have shown great promise in separation science recently. Exploring novel, simple and convenient strategy to fabricate MONs coated capillary …
Number of citations: 12 www.sciencedirect.com

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